molecular formula C17H18FNO5 B13695440 Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate

Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate

Cat. No.: B13695440
M. Wt: 335.33 g/mol
InChI Key: SZLUKAPNRMXZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxy group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.

    Protection of the Hydroxy Group: The hydroxy group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance its binding affinity to certain targets, while the Boc protecting group can improve its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-Boc-5-phenyl-4-hydroxy-1H-pyrrole-3-carboxylate: Similar structure but lacks the fluorine atom.

    Methyl 1-Boc-5-(4-chlorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate: Contains a chlorine atom instead of fluorine.

    Methyl 1-Boc-5-(2-methylphenyl)-4-hydroxy-1H-pyrrole-3-carboxylate: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C17H18FNO5

Molecular Weight

335.33 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-(2-fluorophenyl)-4-hydroxypyrrole-1,3-dicarboxylate

InChI

InChI=1S/C17H18FNO5/c1-17(2,3)24-16(22)19-9-11(15(21)23-4)14(20)13(19)10-7-5-6-8-12(10)18/h5-9,20H,1-4H3

InChI Key

SZLUKAPNRMXZNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C(=C1C2=CC=CC=C2F)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.